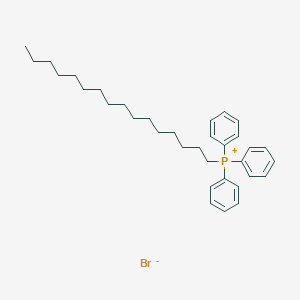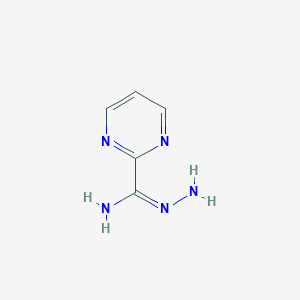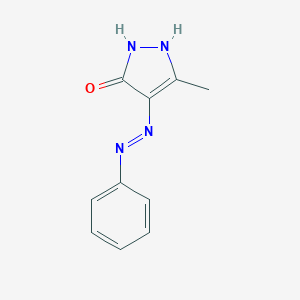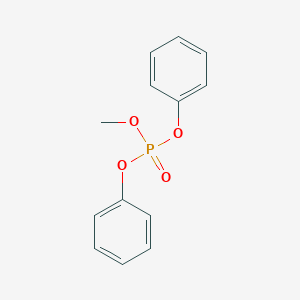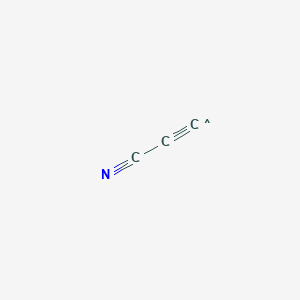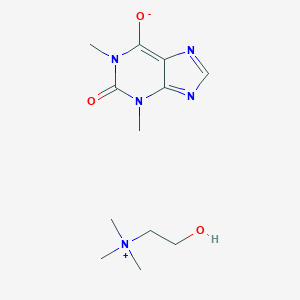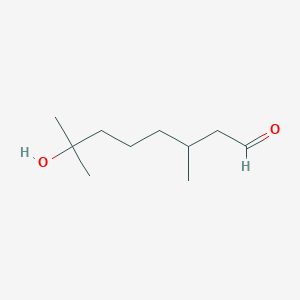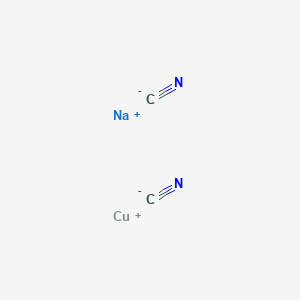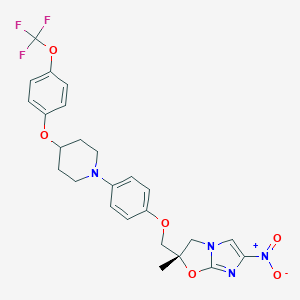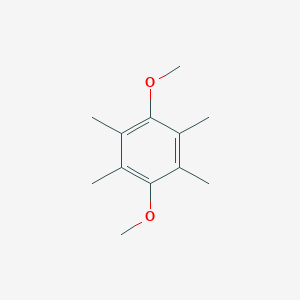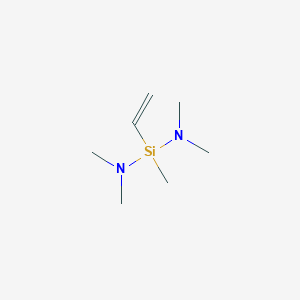
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene, 1,2,3,4-tetrahydro- (abbreviated as DBT) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and mutagen that can have detrimental effects on human health.
Mechanism Of Action
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is not fully understood, but it is believed to be similar to other PAHs. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and cause mutations. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical And Physiological Effects
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure has also been associated with changes in gene expression and alterations in cell signaling pathways. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to be carcinogenic and mutagenic in animal studies, and it is believed to have similar effects on humans.
Advantages And Limitations For Lab Experiments
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has several advantages as a model compound for studying the effects of PAHs. It is a well-characterized compound that is readily available and relatively inexpensive. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been shown to be a potent carcinogen and mutagen in animal studies, making it a useful tool for investigating the mechanisms of PAH-induced carcinogenesis and mutagenesis. However, there are also limitations to using DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- in lab experiments. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is a highly toxic compound that requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- and other PAHs. One area of research is the development of new methods for synthesizing and analyzing PAHs. Another area of research is the investigation of the effects of low-dose, long-term exposure to PAHs on human health. Additionally, there is a need for research on the potential health effects of PAHs in combination with other environmental pollutants. Finally, there is a need for research on the development of new strategies for preventing and mitigating the health effects of PAH exposure.
Synthesis Methods
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be synthesized through a variety of methods, including the catalytic hydrogenation of dibenz(a,h)anthracene (DBA) and the hydrogenation of anthracene in the presence of a palladium catalyst. It can also be synthesized through the reduction of DBA using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been widely used in scientific research to study the effects of PAHs on human health and the environment. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and mutagenesis. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been used to study the effects of PAH exposure on gene expression, DNA damage, and oxidative stress.
properties
CAS RN |
153-39-9 |
|---|---|
Product Name |
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- |
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,9-14H,2,4,6,8H2 |
InChI Key |
UYKUFJXADUOEKW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
Other CAS RN |
153-39-9 |
synonyms |
1,2,3,4-Tetrahydrodibenz[a,h]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



